2-Isopentylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopentylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Generation of Functionalized Polycyclic Compounds
2-Isopentylbenzaldehyde is extensively utilized in the efficient construction of cyclic compounds, particularly in the synthesis of functionalized polycyclic and heterocyclic compounds. This is achieved through tandem reactions, which offer simple procedures, high efficiency, and superior atom economy. Such applications are crucial in the design of complex compounds and natural product syntheses (Wang, Kuang, & Wu, 2012).
2. Copper Extraction from Acidic Solutions
Derivatives of this compound, specifically 2-hydroxy-5-alkylbenzaldehyde oximes, have been synthesized and used for copper extraction from acidic sulfate solutions. The structure of the alkyl group in these derivatives does not significantly influence the extraction of copper, highlighting the compound's utility in metal extraction processes (Stepniak-Biniakiewicz & Szymanowski, 1981).
3. Biological Activity in Multi-Component Reactions
In multi-component reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and unsaturated aldehydes or ketones, this compound derivatives display promising biological activities. They have shown potential as inhibitors in various biological assays, highlighting their significance in pharmaceutical research (Chen & Wu, 2010).
4. Selective Reduction in Organic Synthesis
The selective reduction of 4-acetylbenzaldehyde, a related compound, has been achieved using a combination of protective group and solid supports. This method highlights the potential of using this compound derivatives in organic synthesis, particularly in selective reduction processes (ChiharaTeiji, WakabayashiTamie, & TayaKazuo, 1981).
5. Synthesis of H-Pyrazolo[5,1-a]isoquinolines
This compound derivatives have been used in the synthesis of H-pyrazolo[5,1-a]isoquinolines through a copper(II)-catalyzed oxidation process. This demonstrates the compound's versatility in synthesizing structurally diverse and biologically significant molecules (Li & Wu, 2011).
Properties
IUPAC Name |
2-(3-methylbutyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGBHMQZUCERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824428-36-5 |
Source
|
Record name | 2-(3-methylbutyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.